1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol This compound is characterized by its quinoline structure, which is a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy and Methyl Groups: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide, while the methyl group can be added through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Propan-2-one Moiety:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines replace the methoxy group, forming thioethers or amines.
Scientific Research Applications
1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as fluorescent probes for biological imaging and molecular detection.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound serves as a precursor for synthesizing such bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one and its derivatives often involves interaction with biological macromolecules. For instance, quinoline derivatives can intercalate into DNA, disrupting its function and leading to cell death. They can also inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one can be compared with other quinoline derivatives such as:
Quinine: An antimalarial drug with a similar quinoline structure but different functional groups.
Chloroquine: Another antimalarial drug that shares the quinoline core but has different substituents.
Quinoline-2-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(6-methoxy-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C14H15NO2/c1-9-6-11(7-10(2)16)15-14-5-4-12(17-3)8-13(9)14/h4-6,8H,7H2,1-3H3 |
InChI Key |
STOUZNAIWHWKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.